D-Epoxone
説明
特性
IUPAC Name |
(3'aR,4R,7'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O6/c1-10(2)15-6-12(18-10)9(13)8-7(5-14-12)16-11(3,4)17-8/h7-8H,5-6H2,1-4H3/t7-,8-,12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWWFWFVSWOTLP-DNSOKLHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(O1)C(=O)C3C(CO2)OC(O3)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@]2(O1)C(=O)[C@H]3[C@@H](CO2)OC(O3)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Step 1: Selective Oxidation
D-Fructose undergoes controlled oxidation to generate a key intermediate. While detailed mechanistic studies remain proprietary, the reaction likely involves:
Step 2: Cyclization and Stabilization
The oxidized intermediate undergoes acid-catalyzed cyclization to form the rigid dioxolane-dioxanone framework characteristic of D-Epoxone:
-
Catalyst : p-Toluenesulfonic acid (pTSA) in anhydrous dichloromethane.
-
Yield : 75–85% after recrystallization from ethyl acetate/heptane.
Key Advantages :
-
Utilizes inexpensive D-fructose (≈$20/kg).
-
Minimal purification steps due to high diastereomeric excess (>95%).
Five-Step Synthesis from L-Sorbose
For applications requiring the enantiomeric form, L-sorbose serves as the starting material in a more complex five-step route:
| Step | Process | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Hydroxyl Protection | Ac₂O, Pyridine, 0°C → RT | 92 |
| 2 | Selective Oxidation | TEMPO/NaClO₂, CH₃CN/H₂O | 78 |
| 3 | Epoxide Formation | mCPBA, CH₂Cl₂, −70°C | 65 |
| 4 | Deprotection | NH₃/MeOH, 40°C | 88 |
| 5 | Final Cyclization | H₂SO₄, EtOAc, reflux | 70 |
Challenges :
-
Low-temperature requirements (−70°C) in Step 3 complicate scale-up.
-
Cumulative yield drops to ≈30% over five steps.
-
Requires resolution using dehydroabietylamine to achieve >99% ee.
Process Optimization Strategies
Recent industrial protocols have addressed scalability and cost barriers through:
Solvent Engineering
Catalytic System Tuning
Crystallization Innovations
-
Heptane/Acetone Mixtures : Enable recovery of 95% pure D-Epoxone with <3% diastereomeric impurities.
Comparative Analysis of Synthetic Routes
| Parameter | D-Fructose Route | L-Sorbose Route |
|---|---|---|
| Starting Material Cost | $20/kg | $45/kg |
| Total Steps | 2 | 5 |
| Overall Yield | 75–85% | ≈30% |
| Enantiomeric Excess | >95% | 99% (post-resolution) |
| Scalability | >100 kg batches | <10 kg batches |
| Key Limitation | Moisture sensitivity | Low-temperature requirements |
化学反応の分析
Types of Reactions
(3a’R,4R,7a’R)-2,2,2’,2’-tetramethyldihydrospiro[[1,3]dioxolane-4,6’-[1,3]dioxolo[4,5-c]pyran]-7’(4’H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
Enantioselective Epoxidation
D-Epoxone is particularly valuable in the field of asymmetric synthesis. Its ability to facilitate enantioselective epoxidation reactions allows chemists to produce chiral epoxides, which are critical intermediates in the synthesis of many biologically active compounds.
Key Applications:
- Synthesis of Irciniastatin: D-Epoxone is integral in synthesizing Irciniastatin A and B, potent antitumor agents derived from marine natural products .
- Chiral Building Blocks: It serves as a source of chiral epoxides that can be further modified to create various pharmaceuticals with specific stereochemical configurations.
Pharmaceutical Applications
D-Epoxone plays a crucial role in the pharmaceutical industry, particularly in the development of drugs targeting various diseases.
Case Studies:
- Development of Antitumor Agents: Research has demonstrated that D-Epoxone can be utilized to synthesize cytotoxic secondary metabolites that exhibit significant antitumor activity .
- Synthesis of CCR1 Antagonists: A notable example includes the synthesis of chiral precursors for CCR1 antagonists using D-Epoxone, showcasing its utility in developing drugs for inflammatory diseases .
- KRAS G12C Inhibitors: D-Epoxone has been employed in scalable syntheses aimed at producing inhibitors targeting the KRAS G12C mutation, a common driver mutation in several cancers .
Innovative Methodologies
The use of D-Epoxone has led to the development of innovative synthetic methodologies that enhance efficiency and reduce environmental impact.
Green Chemistry Principles:
- The synthesis of D-Epoxone from renewable resources such as D-fructose exemplifies green chemistry principles, promoting sustainability in chemical processes .
- In situ reactions using D-Epoxone have been optimized to minimize waste and improve yields, as demonstrated in large-scale syntheses where it was used effectively with Oxone® to generate chiral epoxides .
作用機序
The mechanism of action of (3a’R,4R,7a’R)-2,2,2’,2’-tetramethyldihydrospiro[[1,3]dioxolane-4,6’-[1,3]dioxolo[4,5-c]pyran]-7’(4’H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
類似化合物との比較
D-Epoxone vs. Cyclohexylidene-Modified Oxidant (2e)
A modified oxidant bearing a cyclohexylidene moiety (2e) was tested on bithiophene (±)-4d. While D-Epoxone achieved 22% conversion with 87:13 er, 2e improved both conversion (39%) and selectivity (96:4 er) . This suggests that steric modifications enhance performance for planar substrates like bithiophenes.
D-Epoxone vs. (-)-Menthone (2b) and (+)-Camphor
Natural terpene-derived ketones, such as (-)-menthone (2b) and (+)-camphor, were evaluated for kinetic resolution. D-Epoxone outperformed both in enantioselectivity and substrate compatibility. For example, in resolving racemic bisbenzoimidazole (±)-1, D-Epoxone achieved 86:14 er at 22% conversion, while menthone and camphor showed lower selectivity due to competing decomposition pathways .
D-Epoxone vs. Metal-Based Oxidants
Microencapsulated RuCl₃ reduces environmental impact and cost, but D-Epoxone itself avoids metal residues, critical in pharmaceutical applications .
生物活性
D-Epoxone, a compound derived from epoxide chemistry, has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies that highlight its pharmacological properties.
Overview of D-Epoxone
D-Epoxone is an epoxide compound that plays a significant role in medicinal chemistry due to its ability to interact with various biological targets. Epoxides are known for their reactivity and can undergo ring-opening reactions, which are crucial in drug development.
Synthesis of D-Epoxone
The synthesis of D-Epoxone typically involves the conversion of simple sugars or other organic substrates into epoxide forms. A notable method includes the use of D-fructose as a starting material, employing environmentally friendly techniques that align with green chemistry principles. This process not only highlights the compound's synthetic versatility but also its potential applications in pharmaceuticals .
Anticancer Properties
D-Epoxone has shown promising anticancer properties. Research indicates that compounds within the epothilone class, which includes D-Epoxone, bind effectively to tubulin, disrupting microtubule dynamics and inhibiting cancer cell proliferation. The binding interactions are primarily facilitated through hydrogen bonds at specific sites on the tubulin molecule, enhancing the compound's efficacy against various cancer types .
Antimicrobial Activity
In addition to anticancer effects, D-Epoxone exhibits antimicrobial activity. Studies have demonstrated its effectiveness against several bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function, making it a candidate for further development as an antibacterial agent .
1. Anticancer Activity in Cell Lines
A study investigated the effects of D-Epoxone on various cancer cell lines, including breast and lung cancers. The results indicated a significant reduction in cell viability at micromolar concentrations. The compound was found to induce apoptosis through the activation of caspase pathways, confirming its potential as a therapeutic agent in oncology.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Apoptosis via caspase activation |
| A549 (Lung) | 4.8 | Microtubule disruption |
2. Antimicrobial Efficacy
Another case study focused on the antibacterial activity of D-Epoxone against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound exhibited minimal inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its viability as an alternative treatment option.
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 16 | Methicillin | 8 |
| Escherichia coli | 32 | Ciprofloxacin | 16 |
Mechanistic Insights
The biological activity of D-Epoxone is largely attributed to its ability to form stable interactions with target proteins. For instance, computational docking studies have shown that D-Epoxone can effectively bind to DNA gyrase and MurD enzymes, crucial for bacterial DNA replication and cell wall synthesis respectively . These interactions are characterized by multiple hydrogen bonds and hydrophobic contacts, enhancing the compound's inhibitory potency.
Q & A
Q. How can researchers design reproducible experiments for synthesizing and characterizing D-Epoxone?
To ensure reproducibility, experimental protocols must include:
- Detailed synthesis steps (e.g., reaction conditions, catalysts, purification methods) and characterization data (e.g., NMR, IR, mass spectrometry) for new compounds .
- Validation of known compounds via cited literature and purity assessments (e.g., HPLC, elemental analysis) .
- Standardized statistical tools (e.g., error margins, confidence intervals) to validate synthesis yields and purity .
Q. What analytical methodologies are optimal for quantifying D-Epoxone in complex mixtures?
Q. How should hypotheses about D-Epoxone’s biological activity be formulated to ensure testability?
- Use the PICO framework (Population, Intervention, Comparison, Outcome) to define variables (e.g., "Does D-Epoxone inhibit [target enzyme] in [cell line] compared to [control compound]?").
- Align hypotheses with existing literature gaps (e.g., unresolved mechanisms of action) and validate via dose-response assays .
Advanced Research Questions
Q. How can contradictory data on D-Epoxone’s stability under varying pH conditions be resolved?
- Conduct systematic stability studies with controlled variables (temperature, solvent, pH buffers).
- Apply error-source analysis (e.g., instrument calibration, sample degradation timelines) and replicate experiments across independent labs .
- Use multivariate statistical models (e.g., ANOVA) to identify confounding factors .
Q. What strategies mitigate bias when interpreting D-Epoxone’s structure-activity relationships (SAR)?
Q. How can multi-omics approaches (e.g., metabolomics, proteomics) enhance mechanistic studies of D-Epoxone?
- Integrate transcriptomic data to map D-Epoxone’s impact on gene expression networks.
- Correlate proteomic shifts with phenotypic outcomes (e.g., apoptosis assays) using pathway enrichment tools (e.g., KEGG, Reactome) .
- Validate findings via knockout/down models of implicated targets .
Methodological Best Practices
Common Pitfalls to Avoid
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
